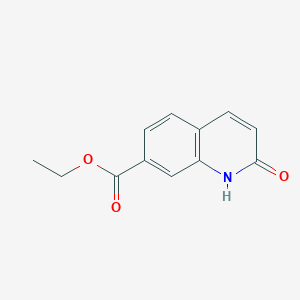

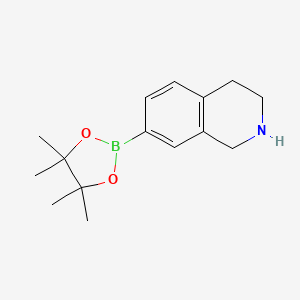

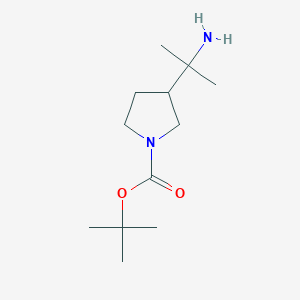

2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride

Overview

Description

Piperazine derivatives are a class of organic compounds that contain a piperazine functional group. They are used in the synthesis of a variety of pharmaceuticals and have shown a wide range of biological activity .

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of piperazine with various electrophiles. For example, a preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves reacting piperazine and piperazine dihydrochloride in a solvent . Recent developments in the synthesis of piperazines focus on methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary greatly depending on the specific substituents attached to the piperazine ring. For example, 2-[2-(1-Piperazinyl)ethoxy]ethanol has a molecular formula of C8H18N2O2 .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse, depending on the specific substituents present. Piperazine rings can undergo a variety of reactions, including C–H functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific substituents present. For example, 2-[2-(1-Piperazinyl)ethoxy]ethanol has a molecular weight of 174.241 Da .Scientific Research Applications

Anticancer and Antimicrobial Applications

A study synthesized new hybrid compounds, including 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione derivatives. These compounds demonstrated significant anticancer activity against C6 gliocarcinoma cells in rats and showed antimicrobial activity against various human pathogen microorganisms. Additionally, they exhibited inhibition effects against human carbonic anhydrase I and II isoenzymes, suggesting potential biomedical applications (Kocyigit et al., 2017).

Cardiovascular Activity

Another study synthesized derivatives of 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione and tested them for cardiovascular activities. Some compounds showed strong antiarrhythmic activity and hypotensive effects. They also displayed affinity for alpha1- and alpha2-adrenoreceptor affinities (Chłoń-Rzepa et al., 2004).

Anticonvulsant Properties

Compounds derived from 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione were evaluated for anticonvulsant properties. Several derivatives were effective in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. For instance, one molecule showed protection in electrically induced seizures at specific doses in mice, suggesting potential as an anticonvulsant agent (Kamiński et al., 2011).

Herbicidal Activity

A study focused on the synthesis of novel 1-phenyl-piperazine-2,6-diones, including derivatives of 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, for herbicidal applications. One of the compounds showed significant herbicidal activity, indicating potential use in agricultural contexts (Li et al., 2005).

Luminescent Properties

Research on novel piperazine substituted naphthalimide compounds, including 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, revealed luminescent properties with potential photo-induced electron transfer capabilities. These findings suggest applications in materials science and as pH probes (Gan et al., 2003).

Future Directions

properties

IUPAC Name |

4-(2-piperazin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2.2ClH/c19-14-12-10-1-2-11(9-10)13(12)15(20)18(14)8-7-17-5-3-16-4-6-17;;/h1-2,10-13,16H,3-9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJYMLDYSRZPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![s-Indaceno[1,2-b:5,6-b']dithiophene-2-carboxaldehyde, 7-bromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-](/img/structure/B3236104.png)

![Carbamic acid, N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-ethyl-, methyl ester](/img/structure/B3236110.png)

![Ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B3236149.png)

![N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B3236194.png)